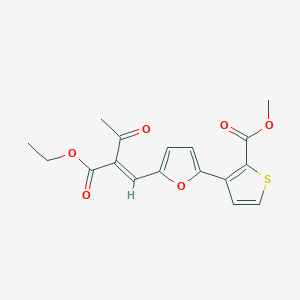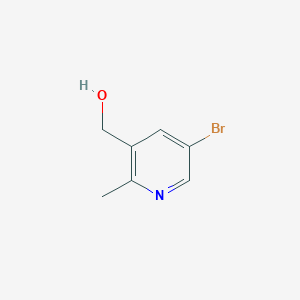
Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate is a complex organic compound that features a combination of furan and thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of boronic esters with halides under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of protective groups, such as boronic esters, can also be employed to enhance the selectivity and efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium in Suzuki–Miyaura coupling .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furan and thiophene derivatives, such as:
- Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate
- Ethyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate
Eigenschaften
IUPAC Name |
methyl 3-[5-[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6S/c1-4-22-16(19)13(10(2)18)9-11-5-6-14(23-11)12-7-8-24-15(12)17(20)21-3/h5-9H,4H2,1-3H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOCNDNSYKTLRM-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(SC=C2)C(=O)OC)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid](/img/structure/B2573832.png)
![2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2573833.png)



![N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2573839.png)

![2-(Furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2573841.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2573846.png)




